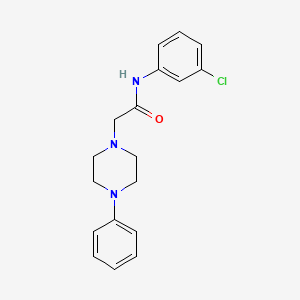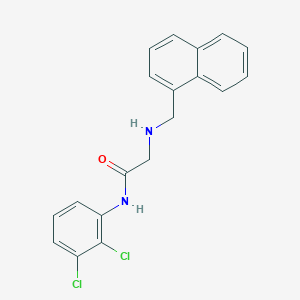![molecular formula C9H8N6S B3122380 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 303145-70-2](/img/structure/B3122380.png)
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
説明
“6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” is a synthetic compound with the molecular formula C9H8N6S . It is a non-naturally occurring small molecule .
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidines is often carried out using a process related to the Biginelli-like reaction, involving hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” can be viewed using computational methods . The average mass of the molecule is 232.265 Da .Chemical Reactions Analysis
The chemical reactions involving triazolo[1,5-a]pyrimidines are complex and can lead to a variety of products . The reaction sequence often involves the formation of a Knoevenagel condensation product, followed by nucleophilic addition and cyclization .科学的研究の応用
Anticancer Agents
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been widely explored for its potential as an anticancer agent. Researchers have designed and synthesized derivatives of this compound, including those containing an indole moiety. These derivatives exhibit promising activity against cancer cells, making them valuable candidates for further investigation .
Antifungal Activity
Triazole analogues, including [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been evaluated for their antifungal properties. Specifically, alkynyl-substituted triazoles were studied for their effectiveness against Cryptococcus and Candida species. These compounds could serve as leads for developing novel antifungal drugs .
Ruthenium Complexes
Researchers have used [1,2,4]triazolo[1,5-a]pyrimidine derivatives as reactants in the synthesis of ruthenium (II)-Hmtpo complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry .
Dihydroorotate Dehydrogenase Inhibitors
The compound has been investigated as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is a key enzyme involved in pyrimidine biosynthesis, and inhibiting it can impact cell proliferation. This property makes [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine relevant in antimalarial drug development .
Binding to HIV TAR RNA
Studies have explored the pharmacological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives by examining their binding to HIV TAR RNA. Understanding these interactions could provide insights into potential antiviral applications .
One-Pot Synthesis of Functionalized Thiazolo Derivatives
Although not directly related to [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine, a one-pot catalyst-free procedure involving dibenzoylacetylene has been used to synthesize functionalized thiazolo derivatives. This methodology could be adapted for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine analogues with specific functional groups .
作用機序
Target of Action
The primary target of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine interacts with CDK2, inhibiting its activity . This interaction results in the halting of the cell cycle, preventing the cells from entering the S phase from the G1 phase . This inhibition can lead to apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by targeting CDK2 . The downstream effects include the halting of the cell cycle and the induction of apoptosis . This can lead to the death of cancer cells, thereby potentially reducing the size of tumors .
Result of Action
The result of the action of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces significant alterations in cell cycle progression and apoptosis within cells .
将来の方向性
The future directions for research on “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-6(5-1-2-16-4-5)3-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPFGJLDZUZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC(=N3)N)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195553 | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303145-70-2 | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3122300.png)



![N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3122330.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3122332.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3122340.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3122342.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3122348.png)




![N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3122382.png)